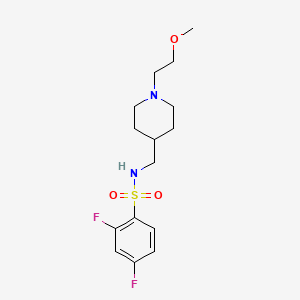![molecular formula C16H12Cl2N4O2 B2595360 1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899745-84-7](/img/structure/B2595360.png)
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as DPU-4, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
科学的研究の応用
Antifouling Booster Biocides in Marine Sediments :A study by Gatidou et al. (2004) developed a method for determining antifouling booster biocides, including diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea), and their degradation products in marine sediments using high-performance liquid chromatography–diode array detection (HPLC–DAD). This research is significant in monitoring and managing marine pollution caused by these compounds (Gatidou et al., 2004).
Synthesis and Biological Activity of Urea Derivatives :Ling et al. (2008) synthesized novel urea derivatives, including 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives. These compounds showed promising antitumor activities, highlighting their potential in pharmaceutical research (Ling et al., 2008).
Analysis of Antifouling Biocides in Seawater :Another study by Gatidou et al. (2005) focuses on the determination of antifouling biocides, including diuron (1-(3,4 dichlorophenyl) 3,3 dimethyl urea), in seawater. This research plays a crucial role in understanding the environmental impact of these biocides (Gatidou et al., 2005).
Insecticide Research :Research by Mulder and Gijswijt (1973) explores 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea as a representative of a new class of insecticides. These compounds have unique modes of action and are expected to be safe for mammals, highlighting their potential in agricultural applications (Mulder & Gijswijt, 1973).
Corrosion Inhibition Studies :A study by Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including compounds with a 3,4-dimethoxy phenyl group, for mild steel in acidic solutions. This research has implications in materials science and engineering (Mistry et al., 2011).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-12-6-5-9(7-13(12)18)20-16(24)19-8-14-10-3-1-2-4-11(10)15(23)22-21-14/h1-7H,8H2,(H,22,23)(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHNBOUADKASKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2595277.png)

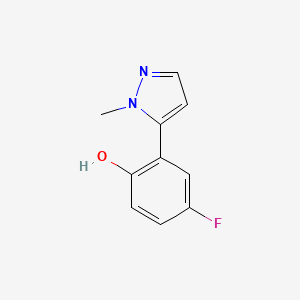
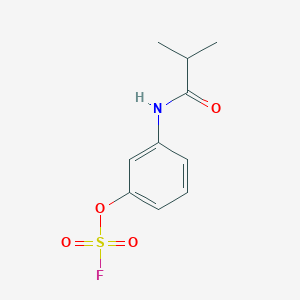

![2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2595288.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595289.png)
![2-amino-3-[(4-methoxyphenyl)carbonyl]-N-(3-methylphenyl)indolizine-1-carboxamide](/img/structure/B2595290.png)
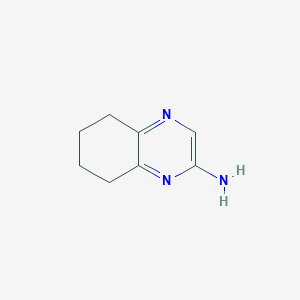
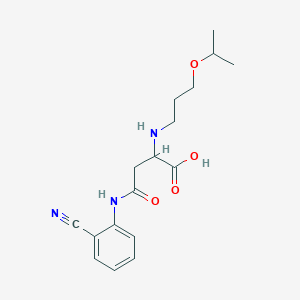
![3,4-dimethoxy-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2595293.png)
